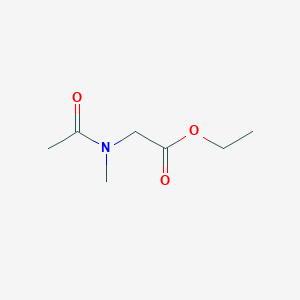

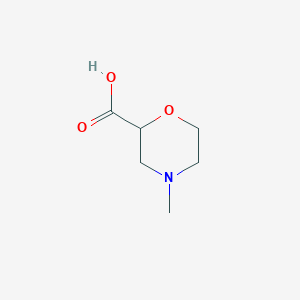

Ethyl 2-(N-methylacetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(N-methylacetamido)acetate is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound Ethyl 2-(N-methylacetamido)acetate is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are extensively studied, providing valuable insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related N-methylacetamido compounds involves various strategies. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share a similar backbone to Ethyl 2-(N-methylacetamido)acetate, was achieved starting from chiral amino acids, introducing alkyl and aryl substituents at specific positions to yield compounds with desired biological activity . Another approach for synthesizing acetamide derivatives is demonstrated through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high-purity products . These methods highlight the versatility and efficiency of synthesizing acetamide derivatives, which could be applicable to the synthesis of Ethyl 2-(N-methylacetamido)acetate.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Conformational analysis plays a significant role in the development of potent opioid kappa agonists, where the ability of the compounds to adopt a specific conformation similar to known agonists is essential for their activity . The gas-phase structure of N-ethylacetamide, a related compound, was determined using microwave spectroscopy and quantum chemical calculations, revealing the importance of acetyl methyl torsion in defining the molecule's conformation . These findings suggest that the molecular structure of Ethyl 2-(N-methylacetamido)acetate would also be significant in determining its chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of purine derivatives through S(N)Ar-based reactions with ethyl acetoacetate demonstrates the nucleophilic substitution reactions that acetamide derivatives can undergo . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, indicating the potential for Ethyl 2-(N-methylacetamido)acetate to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The gas-phase studies of N-ethylacetamide revealed detailed information about its rotational constants and quadrupole hyperfine splittings, which are indicative of its physical properties . The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the IR and MS spectroscopy peaks, which are essential for understanding the compound's chemical properties . These studies suggest that Ethyl 2-(N-methylacetamido)acetate would exhibit specific physical and chemical properties that could be characterized using similar spectroscopic techniques.

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Applications : Ethyl 2-(N-methylacetamido)acetate is used in chemoselective acetylation processes. For instance, in a study on chemoselective monoacetylation, different acyl donors including ethyl acetate were examined for their efficacy in producing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).

Crystal Structure and Potential Bioactivity : Research focusing on the crystal structure of compounds related to Ethyl 2-(N-methylacetamido)acetate has been conducted to assess potential bioactivity in various therapeutic areas. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for its potential as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis : Studies have been conducted to determine the molecular structure and characteristics of related compounds. In one study, the gas-phase structures of N-ethylacetamide, which shares a functional group with Ethyl 2-(N-methylacetamido)acetate, were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations (Kannengießer et al., 2015).

Physical Property Analysis in Chemical Mixtures : The compound has been studied in the context of its physical properties when mixed with other chemicals. For example, research on the densities, viscosities, and refractive indices of mixtures involving N,N-Dimethylacetamide and ethyl acetate has been carried out to understand their interactions (I. and Khanlarzadeh, 2006).

Interaction Studies in Hydrogen Bonding : The interactions involving hydrogen bonds between N-methylacetamide and other esters have been explored. This helps in understanding the behavior of similar compounds in biological systems, as seen in a study comparing hydrogen bonding interactions in systems involving N-methylacetamide and methyl acetate (Zhou et al., 2018).

Industrial Applications in Separation Processes : Ethyl 2-(N-methylacetamido)acetate-related compounds have been studied for their role in industrial separation processes. For instance, the separation of ethyl acetate and n-hexane using N-methyl-2-pyrrolidone as entrainer has been investigated (Feng et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(N-methylacetamido)acetate | |

CAS RN |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)